molecular formula C12H17NO4 B182941 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2436-79-5

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B182941
CAS RN: 2436-79-5
M. Wt: 239.27 g/mol
InChI Key: XSBSXJAYEPDGSF-UHFFFAOYSA-N
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Description

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is a derivative of pyrrole with two ester groups and two methyl groups as substituents.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, a chiral bipyrrole derivative was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in a multi-step process, indicating the potential for complex transformations starting from similar pyrrole compounds . Additionally, a series of 1-substituted diethyl pyrrole-3,4-dicarboxylates were prepared by acid-catalyzed treatment with various amines, showcasing the versatility of pyrrole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure, spectroscopic properties, and multiple interaction analysis of a novel ethyl pyrrole-2-carboxylate derivative were investigated using experimental techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic structure and stability of such compounds.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, forming dimers and other complex structures. The formation of dimers through intermolecular hydrogen bonding has been observed in several pyrrole derivatives, as indicated by vibrational analysis and topological parameters calculated using Atoms in Molecules (AIM) theory . These interactions are crucial for understanding the reactivity and binding properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, provide information about the electronic environment within the molecule. Additionally, the local reactivity descriptors, such as Fukui functions and electrophilicity indices, help identify reactive sites within the molecule .

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate's structural analogy to pyrrole-based compounds allows it to play a significant role in supramolecular chemistry. Research has highlighted its use in the self-assembly of supramolecular capsules derived from calixpyrrole components. These capsules exhibit unique properties for molecular recognition and encapsulation, driven by their ease of synthesis and structural versatility. The development of these supramolecular structures showcases the potential for creating novel encapsulation systems for drug delivery and molecular sensing (Ballester, 2011).

Catalytic Applications and Synthesis

The pyrrole framework also finds applications in catalytic processes, especially in the synthesis of polyoxymethylene dimethyl ethers (OMEs), which are recognized for their environmental benefits as diesel fuel alternatives. The catalytic synthesis of these compounds leverages the unique properties of pyrrole-based structures to facilitate the process, demonstrating the broader utility of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and its derivatives in green chemistry and sustainable fuel production (Baranowski et al., 2017).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, pyrrole-based compounds, including derivatives of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, are explored for their bioactive properties. They serve as key pharmacophores in the development of drugs targeting various diseases. The structure-activity relationship (SAR) studies of these compounds contribute to the discovery of new drugs with improved efficacy and selectivity for specific biological targets. This underlines the compound's significance in medicinal chemistry for drug design and development (Li Petri et al., 2020).

Environmental and Analytical Chemistry

Furthermore, research into the analysis and environmental impact of phthalates, which share structural similarities with diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, underscores the importance of understanding the environmental fate and analytical detection of these compounds. This area of study is critical for assessing the ecological and health impacts of various industrial chemicals and for developing more sustainable chemical practices (Haji Harunarashid et al., 2017).

Safety And Hazards

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed. It may also cause respiratory irritation and is harmful in contact with skin .

properties

IUPAC Name

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSXJAYEPDGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947225
Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

CAS RN

2436-79-5, 2199-55-5
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester
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Record name 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-
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Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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